7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran
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Overview
Description
7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of methoxy and nitro groups attached to a benzopyran core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 7-methoxy-2H-chromen-2-one in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. Continuous-flow synthesis allows for better control over reaction conditions, leading to higher purity and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyrans with various functional groups.
Scientific Research Applications
7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy groups can influence the compound’s binding affinity to specific receptors or enzymes, modulating its activity .
Comparison with Similar Compounds
Similar Compounds
7,4’-Dimethylkaempferol: A dimethoxyflavone with similar structural features but different biological activities.
Polymethoxyflavonoids: Compounds with multiple methoxy groups that exhibit strong antiproliferative activity against cancer cells.
Uniqueness
7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological properties. This combination of functional groups is less common in naturally occurring flavonoids, making this compound particularly interesting for synthetic and medicinal chemistry .
Properties
CAS No. |
93175-94-1 |
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Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H15NO5/c1-21-13-6-3-11(4-7-13)17-15(18(19)20)9-12-5-8-14(22-2)10-16(12)23-17/h3-10,17H,1-2H3 |
InChI Key |
MTMMEJKBPLTFBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=CC3=C(O2)C=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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